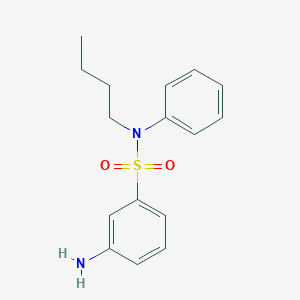

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of the aniline derivative and the sulfonyl chloride. Common reagents used in this synthesis include aniline, butylamine, and sulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide serves as a building block in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecules.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfonic acids or sulfonyl derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted sulfonamides | Amines, alcohols, thiols |

Biology

The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Its structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism positions it as a potential antimicrobial agent .

Medicine

This compound is being explored for therapeutic properties , including:

- Antimicrobial Effects: Similar to traditional sulfonamides like sulfamethoxazole, it may be effective against bacterial infections.

- Anti-inflammatory Properties: Potential use in treating inflammatory conditions due to its ability to modulate biological pathways.

Case Study:

Research has shown that compounds with sulfonamide structures can effectively treat urinary tract infections and have applications in veterinary medicine .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments . Its chemical properties enable it to act as a precursor in synthesizing various industrial chemicals, enhancing its utility beyond laboratory settings .

Wirkmechanismus

The mechanism of action of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth .

Vergleich Mit ähnlichen Verbindungen

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.

Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.

Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs for treating infections.

The uniqueness of this compound lies in its specific structural modifications, which can lead to different biological activities and applications compared to other sulfonamides .

Biologische Aktivität

3-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. This structural similarity allows sulfonamides to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the growth of bacteria.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of Dihydropteroate Synthase : By mimicking PABA, the compound inhibits dihydropteroate synthase, disrupting folic acid synthesis in bacteria, which is vital for their growth and reproduction.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.

Antimicrobial Studies

Several studies have investigated the antimicrobial activity of sulfonamide derivatives. For instance, a study highlighted that compounds similar to this compound show significant inhibitory effects against various bacterial strains. The effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, demonstrating promising results against both Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

Research has also explored the cardiovascular effects of sulfonamide derivatives. For example, a study involving isolated rat hearts assessed the impact of benzenesulfonamide derivatives on perfusion pressure. The results indicated that certain derivatives could modulate perfusion pressure and coronary resistance through interactions with calcium channels . This suggests potential therapeutic applications in managing cardiovascular diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides. A recent investigation into various sulfonamide derivatives revealed that modifications to the side chains significantly influenced their potency as NaV1.7 inhibitors, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Data Tables

Eigenschaften

IUPAC Name |

3-amino-N-butyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSIIBRLHMKCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.